molecular formula C14H16N2O3 B2428872 N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 923113-53-5

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2428872
CAS No.: 923113-53-5
M. Wt: 260.293
InChI Key: RSEMDOOBSGQLBW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group attached to an acetamide moiety, which is further linked to a 2,5-dioxopyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting 3,4-dimethylphenylamine with acetic anhydride under mild conditions.

    Introduction of the Pyrrolidinone Group: The 2,5-dioxopyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the acetamide intermediate with a suitable pyrrolidinone derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or pyrrolidinone groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound is evaluated for its potential use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may result in different chemical and biological properties.

    N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: This compound has a butyramide group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-3-4-11(7-10(9)2)15-12(17)8-16-13(18)5-6-14(16)19/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMDOOBSGQLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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